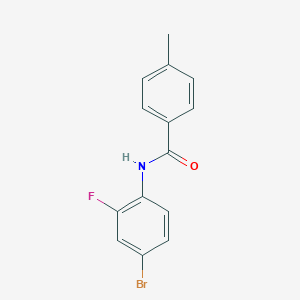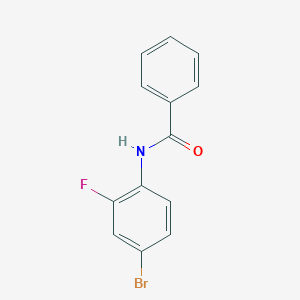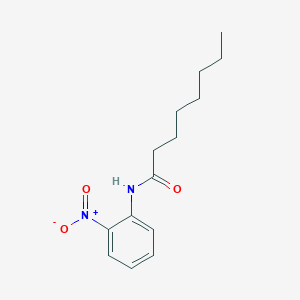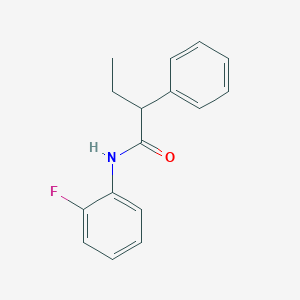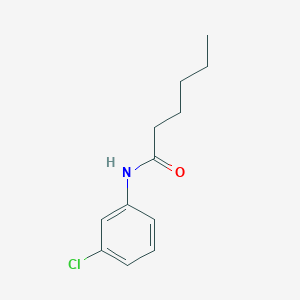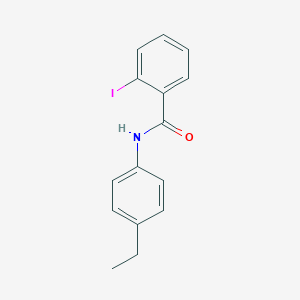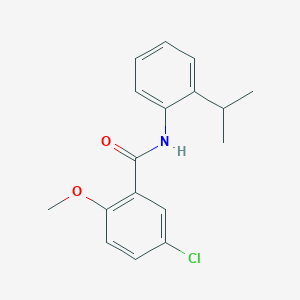
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of N-aryl-2-arylacetamides and has been found to exhibit analgesic and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory properties in animal models of pain and inflammation. N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has been found to exhibit neuroprotective effects in animal models of these diseases.
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide is not fully understood. However, it is believed to exert its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins that are involved in pain and inflammation. N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide has also been found to modulate the activity of several neurotransmitter systems in the brain, including the opioid and glutamate systems.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide has been found to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases. N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide has been shown to modulate the activity of several neurotransmitter systems in the brain, including the opioid and glutamate systems. It has also been found to exhibit antioxidant and anti-apoptotic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide is a potent and selective inhibitor of COX-2 enzyme, which makes it a valuable tool for studying the role of COX-2 in pain and inflammation. However, N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide has limited solubility in water, which can make it difficult to use in certain experimental settings. N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide also has a relatively short half-life, which can limit its duration of action in vivo.
Direcciones Futuras
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide has shown great potential for the treatment of pain, inflammation, and neurodegenerative diseases. Future research should focus on further elucidating the mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide and identifying its molecular targets. Additionally, efforts should be made to improve the solubility and duration of action of N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide to make it a more effective therapeutic agent. Finally, clinical trials should be conducted to evaluate the safety and efficacy of N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide in humans.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide involves the reaction of 3-chloro-4-fluoroaniline with 4-methoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by recrystallization to obtain N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide in high purity.
Propiedades
Fórmula molecular |
C15H13ClFNO2 |
|---|---|
Peso molecular |
293.72 g/mol |
Nombre IUPAC |
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H13ClFNO2/c1-20-12-5-2-10(3-6-12)8-15(19)18-11-4-7-14(17)13(16)9-11/h2-7,9H,8H2,1H3,(H,18,19) |
Clave InChI |
KEVFRICPKSWIBS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)F)Cl |
SMILES canónico |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



